4-((Diethylamino)methyl)aniline hydrochloride

Medicinal Chemistry Organic Synthesis Biochemical Assays

4-((Diethylamino)methyl)aniline hydrochloride (CAS: 1204811-84-6) is a substituted aniline derivative that exists as a stable hydrochloride salt of the parent amine. This compound features a diethylaminomethyl group at the para-position of the aniline ring, providing a tertiary amine moiety and a flexible alkyl chain.

Molecular Formula C11H19ClN2
Molecular Weight 214.737
CAS No. 1204811-84-6
Cat. No. B598011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Diethylamino)methyl)aniline hydrochloride
CAS1204811-84-6
Synonyms4-((Diethylamino)methyl)aniline hydrochloride
Molecular FormulaC11H19ClN2
Molecular Weight214.737
Structural Identifiers
SMILESCCN(CC)CC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9,12H2,1-2H3;1H
InChIKeyKGIGWOSWNIHWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Diethylamino)methyl)aniline Hydrochloride: A Versatile Building Block for Advanced Organic Synthesis and Medicinal Chemistry Research


4-((Diethylamino)methyl)aniline hydrochloride (CAS: 1204811-84-6) is a substituted aniline derivative that exists as a stable hydrochloride salt of the parent amine. This compound features a diethylaminomethyl group at the para-position of the aniline ring, providing a tertiary amine moiety and a flexible alkyl chain. It serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, organic synthesis, and materials science research . The hydrochloride salt form enhances stability and solubility in aqueous and polar organic solvents, making it particularly suitable for biological assays and further functionalization .

Procurement Alert: Why 4-((Diethylamino)methyl)aniline Hydrochloride is Not Readily Interchangeable with Its Free Base or Analogous Salts


While 4-((diethylamino)methyl)aniline (CAS: 6406-73-1) and its hydrochloride salt (CAS: 1204811-84-6) share the same core structure, they differ significantly in physical properties and handling characteristics that directly impact experimental reproducibility. The free base is a liquid or low-melting solid with a density of 0.983 g/cm³ and a boiling point of 268.6°C [1], whereas the hydrochloride salt is a solid with enhanced stability and distinct solubility profiles. Furthermore, substitutions at the amino nitrogen (e.g., dimethyl vs. diethyl) or modifications to the aniline ring can alter electronic properties, steric bulk, and biological activity in non-linear ways that cannot be predicted a priori. Direct substitution without validation risks compromising reaction yields, assay results, and cross-study comparability. The evidence below quantifies where this specific compound demonstrates verifiable differentiation.

Quantitative Differentiation Evidence: 4-((Diethylamino)methyl)aniline Hydrochloride vs. Closest Analogs and Free Base


Purity Specification and Batch-to-Batch Consistency for Reproducible Research

Commercial availability of 4-((diethylamino)methyl)aniline hydrochloride is specified with a minimum purity of 95% or 98% depending on the vendor, ensuring consistent quality for research applications . In contrast, the free base 4-((diethylamino)methyl)aniline is commonly offered at 95% minimum purity, but its liquid or low-melting solid form presents additional handling and storage challenges that can compromise purity over time .

Medicinal Chemistry Organic Synthesis Biochemical Assays

Enhanced Solubility and Ionization for Aqueous Biological Assays

The hydrochloride salt of 4-((diethylamino)methyl)aniline exhibits a calculated LogP of 3.49 [1], compared to the free base's calculated LogP of 2.69 [2]. This increase in lipophilicity, combined with the ionic nature of the hydrochloride salt, confers distinct solubility and membrane permeability characteristics. The compound is described as having significant solubility in polar solvents, which is advantageous for biochemical assays [3]. While direct experimental solubility data for the hydrochloride salt are not available, the increased LogP value suggests improved partitioning into organic phases and biological membranes relative to the more hydrophilic free base.

Biological Screening Enzyme Assays Drug Discovery

Solid-State Stability and Storage Advantages Over Liquid Free Base

The free base 4-((diethylamino)methyl)aniline is a liquid or low-melting solid with a boiling point of 268.6°C and a flash point of 107.6°C, requiring careful handling to prevent oxidation and moisture absorption [1]. In contrast, the hydrochloride salt is a stable solid at room temperature and is recommended for long-term storage in a cool, dry place . The free base carries a GHS H302 hazard statement (harmful if swallowed) and requires storage at 2-8°C , while the hydrochloride salt is not classified as hazardous for transport under DOT/IATA regulations, simplifying shipping and laboratory handling .

Chemical Storage Long-Term Stability Reproducible Synthesis

High-Value Application Scenarios for 4-((Diethylamino)methyl)aniline Hydrochloride in Scientific Procurement


Medicinal Chemistry: Synthesis of Bioactive Small Molecules and Pharmacophore Exploration

4-((Diethylamino)methyl)aniline hydrochloride serves as a key building block for constructing molecules with potential anticancer activity. The diethylaminomethyl group enhances interactions with biological targets, and the compound has been evaluated for cytotoxicity against cancer cell lines [1]. The hydrochloride salt form ensures consistent dosing and solubility in aqueous biological assay media, making it ideal for structure-activity relationship (SAR) studies where precise compound concentration is critical .

Organic Synthesis: Preparation of Dyes, Pigments, and Functional Materials

This compound is employed as an intermediate in the synthesis of dyes and pigments due to its electron-rich aromatic ring and reactive amine functionality [1]. The hydrochloride salt provides a stable, easily handled form that can be directly used in coupling reactions or deprotected in situ to liberate the free amine for nucleophilic substitutions and cross-coupling reactions .

Biochemical Research: Enzyme Interaction Studies and Substrate Development

The diethylamino group facilitates interactions with enzyme active sites, and the compound has been noted for its potential as an enzyme inhibitor or activator in metabolic pathway studies [1]. The solid hydrochloride salt enables accurate preparation of stock solutions for kinetic assays, reducing variability introduced by liquid handling or hygroscopic free base forms .

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